molecular formula C28H23N3O5S B11577918 4-{[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]methyl}-2-methoxyphenyl pyridine-3-carboxylate

4-{[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]methyl}-2-methoxyphenyl pyridine-3-carboxylate

Cat. No.: B11577918
M. Wt: 513.6 g/mol
InChI Key: LLNGGVGYEYSHEL-UHFFFAOYSA-N
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Description

4-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}-2-METHOXYPHENYL NICOTINATE is a complex organic compound that features a benzisothiazole moiety, a methylaniline group, and a nicotinate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}-2-METHOXYPHENYL NICOTINATE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}-2-METHOXYPHENYL NICOTINATE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the benzisothiazole moiety, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them into amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}-2-METHOXYPHENYL NICOTINATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}-2-METHOXYPHENYL NICOTINATE involves its interaction with molecular targets such as enzymes or receptors. The benzisothiazole moiety can inhibit specific enzymes by binding to their active sites, while the methylaniline and nicotinate groups may enhance its binding affinity and specificity. This compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]METHYL}-2-METHOXYPHENYL NICOTINATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H23N3O5S

Molecular Weight

513.6 g/mol

IUPAC Name

[4-[(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methylanilino)methyl]-2-methoxyphenyl] pyridine-3-carboxylate

InChI

InChI=1S/C28H23N3O5S/c1-19-9-12-22(13-10-19)31(27-23-7-3-4-8-26(23)37(33,34)30-27)18-20-11-14-24(25(16-20)35-2)36-28(32)21-6-5-15-29-17-21/h3-17H,18H2,1-2H3

InChI Key

LLNGGVGYEYSHEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC(=C(C=C2)OC(=O)C3=CN=CC=C3)OC)C4=NS(=O)(=O)C5=CC=CC=C54

Origin of Product

United States

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